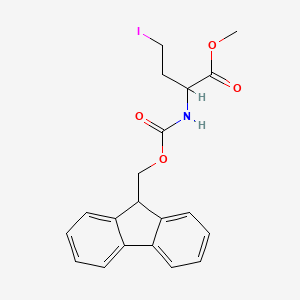

(S)-N-Fmoc-gamma-iodo-abu-ome

Description

Significance of Unnatural Amino Acids as Chiral Building Blocks and Precursors

Unnatural amino acids (UAAs), those not found among the 20 common proteinogenic amino acids, are invaluable tools in medicinal chemistry and organic synthesis. bioascent.com They serve as chiral building blocks, providing a rich source of stereochemically defined centers that can be incorporated into larger molecules. sigmaaldrich.comnih.gov This allows for the creation of novel structures with tailored properties. rsc.org The inherent chirality and dense functionality of UAAs make them ideal starting points for synthesizing complex, biologically active compounds and peptidomimetics. bioascent.comsigmaaldrich.comnih.gov By introducing UAAs, chemists can alter the three-dimensional structure of a peptide, potentially enhancing its stability, potency, or selectivity for a biological target. sigmaaldrich.com The synthesis of these non-canonical amino acids is a significant area of research, with methods developed to create a wide array of structures for use in drug discovery and materials science. nih.govrsc.org

Strategic Importance of Halogenated Amino Acid Derivatives

The introduction of halogen atoms into amino acid side chains is a powerful strategy for tuning the physicochemical and structural properties of molecules. nih.govnih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions, making it a key tool in drug design. researchgate.net Halogenated amino acids are used as synthetic intermediates and as probes to investigate biological mechanisms. sci-hub.se Nature itself employs halogenation to diversify the structures and functions of natural products. nih.gov

The iodine atom in (S)-N-Fmoc-gamma-iodo-abu-ome is not merely a substituent but a highly versatile functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group and a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. qtanalytics.in This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. bohrium.comfrontiersin.org

Iodine's utility extends to acting as a catalyst in its molecular form (I2) or as a component of hypervalent iodine reagents, which are valued for being environmentally benign alternatives to many heavy metal oxidants. qtanalytics.infrontiersin.org These reagents can facilitate a wide range of oxidative coupling reactions. bohrium.comfrontiersin.org The presence of an iodo-group, therefore, provides a strategic point for molecular elaboration, allowing for the late-stage functionalization of complex molecules. organic-chemistry.org

Maintaining stereochemical integrity during the synthesis of molecules like this compound is paramount. The "(S)" designation indicates a specific three-dimensional arrangement at the alpha-carbon, which is crucial for the molecule's intended function and biological interactions. Asymmetric synthesis of halogenated amino acids is a challenging but critical field, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govacs.org Various methods, including enzymatic resolutions and asymmetric catalysis, have been developed to produce enantiopure halogenated amino acids. sci-hub.seacs.orgrsc.org The challenge lies in introducing the halogen without causing racemization at the chiral center, ensuring the final product possesses high stereochemical purity. nih.gov

Role of Protecting Groups in Complex Chemical Synthesis

In multi-step syntheses, particularly in peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. libretexts.org The strategy involves temporarily masking a functional group, such as an amine or a carboxylic acid, while another part of the molecule is being modified. libretexts.orgnumberanalytics.com

The N-terminal amino group of the aminobutyric acid core is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.comwikipedia.org Introduced in 1972, the Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). total-synthesis.comwikipedia.orgamericanpeptidesociety.org

This orthogonality to acid-labile protecting groups is a major advantage, especially in Solid-Phase Peptide Synthesis (SPPS). numberanalytics.comtotal-synthesis.com It allows for the selective deprotection of the N-terminal amine for chain elongation without disturbing acid-sensitive protecting groups on amino acid side chains or the linker attaching the peptide to the solid support. wikipedia.org The use of mild deprotection conditions also minimizes side reactions, making Fmoc chemistry well-suited for the synthesis of complex peptides. americanpeptidesociety.org

The C-terminal carboxylic acid is protected as a methyl ester (OMe). This is one of the simplest and most common methods for carboxyl protection due to its low steric bulk and ease of preparation. thieme-connect.de The methyl ester group effectively prevents the carboxylate from participating in undesired reactions, such as acting as a nucleophile. libretexts.orglibretexts.org

Deprotection, or cleavage, of the methyl ester is typically achieved through saponification, which involves hydrolysis under basic conditions using reagents like sodium or lithium hydroxide (B78521) in an aqueous-organic solvent mixture. thieme-connect.dejkchemical.com In some cases, acidic conditions or enzymatic methods can also be employed for its removal, though care must be taken to avoid epimerization at the adjacent chiral center. thieme-connect.delibretexts.org

Compound Name Reference Table

Overview of this compound within the Landscape of Modified Amino Acid Chemistry

This compound is a specific, functionalized amino acid derivative that holds a distinct position within the broader field of modified amino acid chemistry. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a gamma-iodine atom, and a methyl ester, makes it a valuable intermediate for various synthetic applications, particularly in peptide synthesis. guidechem.comlookchem.com

The Fmoc group is a base-labile protecting group for the amine functionality, widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions. guidechem.compeptide.com The presence of the iodine atom at the gamma position of the aminobutyric acid (Abu) backbone introduces a reactive handle. This allows for further chemical modifications and the introduction of diverse functional groups through various coupling reactions, expanding the structural and functional diversity of the resulting peptides or molecules. nih.govacs.org

The methyl ester (OMe) at the C-terminus provides another point of modification or can be hydrolyzed to the corresponding carboxylic acid. This versatility allows for the incorporation of this compound into peptide chains and the synthesis of complex peptide structures and peptidomimetics. guidechem.com

The "S" configuration of the chiral center is a critical feature, as the biological activity of peptides and other chiral molecules is often highly dependent on their stereochemistry. symeres.com The ability to introduce a specifically functionalized amino acid with a defined stereocenter is paramount in the design and synthesis of bioactive compounds. symeres.com

In the context of modified amino acids, this compound serves as a building block for creating non-natural or "unnatural" amino acids. symeres.com These are amino acids not found in the 20 common proteinogenic amino acids and are of great interest for their potential to enhance the properties of peptides, such as increased stability against enzymatic degradation, improved receptor binding, and novel biological activities. peptide.comgoogle.com The gamma-iodo functionality, in particular, opens avenues for creating γ-functionalized α-amino acid derivatives, which are known to exhibit useful biological activities. acs.org

The synthesis of such functionalized amino acids can be achieved through various methods, including biocatalysis and multi-step chemical syntheses. symeres.comtandfonline.com The availability of well-defined, functionalized building blocks like this compound is crucial for the efficient and systematic construction of these complex molecules. nih.gov

Table 1: Compound Names

| Compound Name |

| This compound |

| (S)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoate |

| methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoate |

Table 2: Chemical Data for this compound

| Property | Value |

| CAS Number | 1354921-71-3 |

| Molecular Formula | C20H20INO4 |

| Molecular Weight | 465.28 g/mol |

| Purity | >95% |

| Form | Lyophilized powder |

| Storage | Short term: 4 °C, Long term: -20 °C to -80 °C |

Structure

3D Structure

Properties

Molecular Formula |

C20H20INO4 |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoate |

InChI |

InChI=1S/C20H20INO4/c1-25-19(23)18(10-11-21)22-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24) |

InChI Key |

RAPINIFWJKOFMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S N Fmoc Gamma Iodo Abu Ome and Analogous Structures

Stereoselective Synthesis of Gamma-Substituted Alpha-Aminobutyric Acid Derivatives

The cornerstone for the synthesis of (S)-N-Fmoc-gamma-iodo-abu-ome lies in the ability to control the stereochemistry at the alpha-carbon while introducing a substituent at the gamma-position of the aminobutyric acid scaffold. This requires sophisticated synthetic strategies that can establish the desired (S)-configuration with high fidelity.

Enantioselective Routes to Gamma-Amino Acids

The enantioselective synthesis of γ-amino acids (GABA) derivatives is a well-established field, providing a foundation for accessing the chiral backbone of the target molecule. Various approaches have been developed, often relying on the asymmetric transformation of prochiral precursors or the resolution of racemic mixtures.

One common strategy involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by functional group manipulations to install the amino group. For instance, the use of chiral organocatalysts or transition metal complexes can facilitate the enantioselective Michael addition of cyanide or other carbon nucleophiles to establish the stereocenter, which is then converted to the corresponding γ-amino acid.

Another powerful approach is the asymmetric hydrogenation of suitable unsaturated precursors. This method often employs chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to achieve high enantioselectivities. The resulting chiral product can then be further elaborated to introduce the desired gamma-substituent.

Furthermore, biocatalytic methods employing enzymes such as transaminases have emerged as a green and highly selective alternative for the synthesis of chiral amino acids. These enzymatic reactions can provide direct access to enantiopure γ-amino acids from keto-acid precursors.

A summary of representative enantioselective routes to γ-amino acid precursors is presented in Table 1.

Table 1: Representative Enantioselective Routes to γ-Amino Acid Precursors

| Method | Catalyst/Auxiliary | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Organocatalyst | α,β-Unsaturated Ester | 90-99% |

| Asymmetric Hydrogenation | Rh(I)-Chiral Phosphine | β-Enamido Ester | >95% |

Asymmetric Introduction of Halogen Functionality

The introduction of an iodine atom at the gamma-position with stereocontrol is a critical step in the synthesis of this compound. This can be achieved through various asymmetric halogenation strategies.

Direct asymmetric iodination of amino acid derivatives presents a formidable challenge due to the potential for racemization and the need for a chiral reagent or catalyst to differentiate between the enantiotopic C-H bonds at the gamma-position. While direct catalytic enantioselective C-H iodination is a developing field, most strategies rely on the use of a pre-installed functional group that can be stereoselectively converted to an iodide.

One potential approach involves the use of chiral iodine(I) or iodine(III) reagents in combination with a suitable substrate. These reagents can act as electrophilic iodine sources and, when equipped with a chiral ligand, can induce asymmetry in the iodination reaction. However, achieving high selectivity at a remote sp3-hybridized carbon remains a significant hurdle.

A more practical strategy often involves the conversion of a gamma-hydroxy or gamma-amino group into an iodide via nucleophilic substitution. This requires the initial stereoselective introduction of the hydroxyl or amino group, which can then be activated and displaced by iodide.

The use of chiral auxiliaries and catalysts is a more established and reliable method for achieving stereocontrol in the synthesis of halogenated amino acids.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amino acid scaffold to direct the approach of reagents to one face of the molecule. For instance, Evans' oxazolidinone auxiliaries have been widely used to control the stereochemistry of alkylation and other reactions at the α-carbon. While less common for functionalization at the γ-position, similar principles can be applied. A substrate with a chiral auxiliary can be designed to undergo a diastereoselective reaction at the gamma-position, such as the opening of a chiral epoxide or the addition to a chiral α,β-unsaturated system, which can then be converted to the iodo-derivative.

Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids have proven to be powerful tools for the asymmetric synthesis of α-amino acids. These complexes act as chiral templates, allowing for highly diastereoselective alkylations and other modifications of the amino acid side chain. While primarily used for α-functionalization, extensions of this methodology could potentially be applied to achieve stereocontrol at the γ-position through intramolecular cyclization-opening strategies or by using substrates with extended side chains.

Cinchona Alkaloids: Cinchona alkaloids and their derivatives are privileged catalysts in asymmetric synthesis, capable of promoting a wide range of enantioselective transformations. In the context of halogenation, Cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric α-halogenation of carbonyl compounds. These catalysts can act as phase-transfer catalysts or as Lewis base catalysts, activating the halogenating agent and controlling the stereochemical outcome of the reaction. While direct application to the γ-position of an amino acid is not extensively documented, the principles of asymmetric induction using these catalysts could be adapted for such a transformation, potentially through an intramolecular cyclization followed by a stereoselective ring-opening with an iodide source.

Representative yields and enantioselectivities for asymmetric halogenations using these methods on analogous systems are summarized in Table 2.

Table 2: Representative Asymmetric Halogenation Methodologies

| Method | Catalyst/Auxiliary | Substrate Type | Halogenating Agent | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Auxiliary Directed | Evans' Oxazolidinone | N-Acyl Oxazolidinone | N-Iodosuccinimide (NIS) | >95% de |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivative | β-Keto Ester | N-Iodosuccinimide (NIS) | 80-95% ee |

Convergent and Divergent Synthetic Approaches

Selective Introduction of the Iodine Moiety at the Gamma Position

The selective introduction of iodine at the γ-position is a key transformation in the synthesis of the target molecule. This can be achieved through several methods, depending on the nature of the precursor.

One of the most reliable methods is the Finkelstein reaction, which involves the nucleophilic substitution of a leaving group, such as a tosylate, mesylate, or bromide, with an iodide salt (e.g., sodium iodide or potassium iodide). The precursor for this reaction would be a γ-hydroxy-α-aminobutyric acid derivative, which can be synthesized stereoselectively. The hydroxyl group is first converted into a good leaving group, and then displaced by iodide. This reaction typically proceeds with inversion of configuration at the γ-carbon.

Alternatively, radical-mediated iodination can be employed. The Barton-McCombie deoxygenation, followed by iodination, is a classic example. In this approach, a γ-hydroxy group is converted into a thiocarbonyl derivative, which then undergoes a radical reaction with an iodine source, such as iodoform (B1672029) or elemental iodine, to install the iodine atom.

Another approach involves the ring-opening of a cyclic precursor, such as a γ-lactone or a cyclic sulfate, with an iodide nucleophile. If the cyclic precursor is prepared in a stereodefined manner, the ring-opening can proceed with high stereoselectivity.

Table 3: Methods for Selective Introduction of Iodine at the Gamma Position

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Finkelstein Reaction | γ-Hydroxy or γ-Bromo derivative | NaI or KI in Acetone | SN2 mechanism, inversion of configuration |

| Radical Iodination | γ-Hydroxy derivative | I2, Ph3P, Imidazole | Mild conditions, suitable for complex molecules |

Regioselective Protection and Deprotection Strategies

The synthesis of complex molecules like this compound hinges on the precise and sequential manipulation of multiple functional groups. Regioselective protection and deprotection strategies are therefore fundamental to preventing unwanted side reactions and ensuring high yields of the desired product. This involves the temporary blocking of reactive sites—specifically the alpha-amino group and the carboxylic acid—to direct reactivity to other parts of the molecule.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its unique cleavage conditions which offer orthogonality to many other protecting groups. wikipedia.org Its primary role is the temporary protection of the α-amino group of an amino acid to prevent self-polymerization during subsequent activation of the carboxyl group for peptide bond formation. chemimpex.com

The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base. wikipedia.org A key advantage of Fmoc chemistry is its acid stability, which allows for the use of acid-labile protecting groups on side chains without premature cleavage during the removal of the Fmoc group. wikipedia.org

Deprotection of the Fmoc group is efficiently accomplished under mild basic conditions, most commonly using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This base-lability is crucial as it avoids the harsh acidic conditions that can degrade sensitive peptide sequences or other protecting groups. cam.ac.uk This orthogonality is essential when synthesizing modified amino acids like γ-iodo-α-aminobutyric acid (γ-iodo-abu), where subsequent reactions, such as esterification or further side-chain modification, are required.

Recent advancements have focused on improving the efficiency and environmental friendliness of the Fmoc protection step, including performing the reaction in aqueous media to simplify the procedure and reduce reliance on organic solvents. organic-chemistry.orgrsc.org

Table 1: Comparison of Common Fmoc Introduction Reagents

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Fmoc-Cl | Amine, NaHCO₃, aqueous dioxane | Readily available | Can form dipeptides if not controlled |

| Fmoc-OSu | Amine, base (e.g., triethylamine), 20°C | High yields, free of dipeptide impurities organic-chemistry.org | Can be more expensive than Fmoc-Cl |

| Fmoc-DMT | Aqueous media | Good yields in aqueous environments organic-chemistry.org | Less commonly used than Fmoc-Cl/OSu |

This table summarizes common reagents for Fmoc protection based on established chemical principles.

To facilitate modifications or prevent interference from the carboxylic acid group during synthesis, it is often protected as a methyl ester. The formation of the methyl ester of an N-Fmoc protected amino acid, creating a compound like this compound, allows for subsequent chemical transformations.

Esterification can be performed using various methods. For acid-sensitive Fmoc-protected amino acids, a common method involves reaction with methyl iodide (MeI) in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). semanticscholar.org

The critical step is the subsequent controlled hydrolysis (saponification) of the methyl ester to regenerate the free carboxylic acid, which is necessary for peptide synthesis. Standard basic hydrolysis conditions (e.g., using sodium hydroxide) are often incompatible with the base-labile Fmoc group, leading to its premature removal. semanticscholar.orgmdpi.com Therefore, orthogonal conditions that selectively cleave the ester are required.

Recent research has identified milder, more compatible hydrolysis methods. One effective strategy employs calcium(II) iodide (CaI₂) as a protective agent for the Fmoc group, allowing for selective saponification of the methyl ester with sodium hydroxide (B78521). semanticscholar.orgmdpi.com This method has proven superior to older techniques using toxic reagents like trimethyltin (B158744) hydroxide, offering better yields with greener and less expensive chemicals. semanticscholar.orgmdpi.com

Table 2: Orthogonal Hydrolysis Conditions for Fmoc-Amino Acid Methyl Esters

| Reagent System | Typical Conditions | Key Advantage | Reference |

| CaI₂ / NaOH | Acetone/water, room temperature | Green, inexpensive, high yields, Fmoc-compatible | semanticscholar.orgmdpi.com |

| Trimethyltin hydroxide | Dichloroethane, reflux | Effective for selective hydrolysis | Uses toxic organotin reagent |

This table presents data on hydrolysis methods compatible with Fmoc protection.

One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

While a specific one-pot synthesis for this compound is not prominently documented, the principles can be applied based on syntheses of analogous γ-aminobutyric acid (GABA) derivatives. For instance, a one-pot approach for synthesizing chemical delivery systems for GABA has been shown to nearly double the yield compared to conventional multi-step approaches that require intermediate purification. acs.org Such a strategy could conceivably be adapted for γ-iodo-abu derivatives, combining steps like esterification, side-chain functionalization, and protection in a telescoped sequence.

The development of organozinc reagents from protected iodo-amino acids offers another avenue for efficient synthesis. For example, an N-Fmoc 3-iodoalanine tert-butyl ester has been converted into an organozinc reagent and coupled with various electrophiles under palladium catalysis in a direct route to substituted amino acids. rsc.org A similar strategy starting from a γ-iodo precursor could streamline the synthesis of complex analogs.

Chemoenzymatic and Biocatalytic Methods for Gamma-Amino Acid Derivatives

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high efficiency and selectivity of enzymes to perform complex transformations under mild conditions. symeres.com Chemoenzymatic approaches, which combine enzymatic steps with chemical reactions, are particularly promising for the synthesis of non-canonical amino acids. nih.govnih.gov

The synthesis of halogenated amino acids, including iodo-derivatives, can be approached using biocatalysis. nih.govresearchgate.net While the direct enzymatic iodination at the gamma position of an abu derivative is not a standard reaction, enzymes such as halogenases could potentially be engineered for such a purpose. Flavin-dependent halogenases, for example, are known to catalyze the halogenation of various substrates. nih.gov

More established biocatalytic methods focus on forming the core structure of γ-amino acid derivatives. For instance, threonine aldolases have been used to synthesize γ-halogenated β-hydroxy-α-amino acids from glycine and corresponding halogenated aldehydes. researchgate.net Furthermore, enzymes like UstD, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, can catalyze a decarboxylative aldol (B89426) reaction between L-aspartic acid and various aldehydes to produce γ-hydroxy amino acids stereoselectively. nih.govnih.govgoogle.com Such a γ-hydroxy intermediate could potentially be converted to the desired γ-iodo derivative through subsequent chemical steps, such as an Appel reaction or by forming a tosylate followed by nucleophilic substitution with iodide.

The use of whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification, making these methods more scalable and cost-effective for producing complex, functionally rich amino acids. nih.gov

Chemical Transformations and Reactivity of S N Fmoc Gamma Iodo Abu Ome

Reactions Involving the Gamma-Iodo Functionality

The carbon-iodine bond at the gamma-position of (S)-N-Fmoc-gamma-iodo-abu-ome is the key to its utility in synthetic organic chemistry. The relatively low bond dissociation energy of the C-I bond and the ability of iodine to participate in oxidative addition reactions with transition metals like palladium make this compound an excellent substrate for a range of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. This compound is an effective electrophilic partner in several of these transformations, allowing for the introduction of a wide array of substituents at the gamma-position. This enables the synthesis of a diverse library of non-proteinogenic amino acids with modified side chains.

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar iodo-amino acid derivatives suggests its applicability in such couplings. For instance, Fmoc-protected iodophenylalanines have been successfully used in Suzuki-Miyaura cross-coupling reactions to synthesize aryl-substituted phenylalanines. This established reactivity pattern indicates that this compound would be a competent substrate for coupling with various aryl and vinyl boronic acids or their corresponding esters.

A general representation of the Suzuki-Miyaura coupling involving this compound is depicted below:

The reaction conditions would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The choice of catalyst, base, and solvent would be critical to optimize the reaction yield and minimize side reactions, such as dehalogenation or decomposition of the starting material.

Table 1: Representative Suzuki-Miyaura Coupling of a Related Iodo-Amino Acid Derivative

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 88 |

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. This reaction is particularly effective for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. The utility of Negishi coupling in the synthesis of unnatural amino acids from iodo-amino acid precursors is well-established. Specifically, organozinc reagents derived from protected iodoalanine have been successfully coupled with a variety of aryl and vinyl halides. This precedent strongly suggests that this compound can be effectively converted into its corresponding organozinc reagent, which can then participate in Negishi cross-coupling reactions.

The formation of the organozinc reagent from this compound would typically involve treatment with activated zinc (e.g., Rieke zinc or zinc dust activated with I₂ or TMSCl). The subsequent coupling with an aryl or vinyl halide would be catalyzed by a palladium complex.

Table 2: Plausible Negishi Coupling Products from this compound Derived Organozinc Reagent

| Entry | Coupling Partner (R-X) | Palladium Catalyst | Product |

| 1 | Iodobenzene | Pd(PPh₃)₄ | (S)-N-Fmoc-gamma-phenyl-abu-ome |

| 2 | 4-Bromopyridine | PdCl₂(dppf) | (S)-N-Fmoc-gamma-(4-pyridyl)-abu-ome |

| 3 | Vinyl bromide | Pd(dppf)Cl₂ | (S)-N-Fmoc-gamma-vinyl-abu-ome |

Note: This table illustrates potential products based on established Negishi coupling chemistry with similar substrates.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While typically employed for C(sp²)-C(sp) bond formation, its application with alkyl halides is also known, albeit less common. The reaction of this compound with various terminal alkynes would provide a direct route to γ-alkynyl-α-amino acid derivatives. These products are valuable building blocks for the synthesis of modified peptides and natural products.

The reaction would likely proceed under standard Sonogashira conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine (B128534) or diisopropylethylamine) in a solvent such as THF or DMF.

Table 3: Potential Sonogashira Coupling Products with this compound

| Entry | Terminal Alkyne | Product |

| 1 | Phenylacetylene | (S)-N-Fmoc-gamma-(phenylethynyl)-abu-ome |

| 2 | Trimethylsilylacetylene | (S)-N-Fmoc-gamma-(trimethylsilylethynyl)-abu-ome |

| 3 | Propargyl alcohol | (S)-N-Fmoc-gamma-(3-hydroxy-1-propynyl)-abu-ome |

Note: This table showcases potential synthetic outcomes based on the principles of the Sonogashira reaction.

Nucleophilic Substitution and Elimination Reactions at the Gamma-Position

The gamma-iodo group of this compound is susceptible to nucleophilic substitution by a variety of nucleophiles. This provides a straightforward method for introducing heteroatom-containing functional groups at the gamma-position. Common nucleophiles for this transformation include azides, amines, thiols, and cyanides. For example, reaction with sodium azide (B81097) would yield the corresponding gamma-azido derivative, which can be subsequently reduced to the gamma-amino amino acid.

It is important to note that due to the secondary nature of the carbon bearing the iodide, elimination reactions (E2) can be a competing pathway, especially in the presence of strong, sterically hindered bases. The choice of nucleophile, solvent, and reaction temperature can be optimized to favor substitution over elimination.

Formation of Organometallic Reagents from the Carbon-Iodine Bond

The carbon-iodine bond in this compound can be converted into a carbon-metal bond, thereby transforming the electrophilic gamma-carbon into a nucleophilic center. The most common organometallic reagents prepared from alkyl iodides are organozinc and Grignard reagents.

As mentioned in the context of Negishi coupling, the formation of an organozinc reagent is a key step. This is typically achieved by the direct insertion of activated zinc into the carbon-iodine bond.

The preparation of a Grignard reagent by reacting this compound with magnesium metal is also a plausible transformation. However, the presence of the ester and the Fmoc protecting group, which contains potentially reactive protons on the fluorenyl ring under strongly basic conditions, could lead to complications. Careful selection of reaction conditions, such as the use of highly activated magnesium (Rieke magnesium) at low temperatures, would be necessary to favor the formation of the desired Grignard reagent. The successful formation of such a reagent would open up possibilities for reactions with a wide range of electrophiles, including aldehydes, ketones, and esters.

Hypervalent Iodine Chemistry and Related Oxidations

This compound possesses a primary alkyl iodide moiety, which is a key site for transformations involving hypervalent iodine reagents. These reagents are known for their utility as mild, selective, and environmentally benign alternatives to heavy metal oxidants. princeton.eduresearchgate.net The reactivity of hypervalent iodine compounds stems from the electrophilic nature of the iodine atom and the excellent leaving group ability of the iodonio group, facilitating oxidative processes. princeton.edursc.org

The primary alkyl iodide in this compound can engage in several types of reactions promoted by hypervalent iodine compounds. The two main classes of reactivity for λ³-iodanes are determined by their ligand types: RIL₂ types act as potent oxidizing agents, while R₂IL types serve as group transfer reagents. rsc.org

Oxidative Transformations: The gamma-iodo group can be oxidized by potent hypervalent iodine reagents. For instance, reagents like 2-iodylbenzoic acid (IBX) or Dess-Martin periodinane (DMP) are well-known for oxidizing alcohols, but related chemistry can be envisioned for alkyl iodides. researchgate.net More directly, an alkyl iodide can be a precursor to generating a more reactive hypervalent iodine species. Oxidation of the iodide with an agent like meta-chloroperoxybenzoic acid (m-CPBA) could, in principle, generate an in-situ λ³-iodane, which could then participate in further reactions. rsc.orgcardiff.ac.uk

Hypervalent iodine reagents are also pivotal in oxidative functionalization reactions. nih.gov For example, they can mediate Hofmann-type rearrangements of primary amides or facilitate oxidative cleavage of certain functional groups. organic-chemistry.org While the primary iodide of this compound is not a primary amide, its susceptibility to oxidation could lead to the formation of intermediates that undergo subsequent transformations. The interaction of the alkyl iodide with hypervalent iodine reagents could also generate radical intermediates, leading to coupling or cyclization products, depending on the reaction conditions and the presence of other substrates.

Group Transfer and Coupling Reactions: Perhaps the most significant potential application of hypervalent iodine chemistry for this compound involves C-C and C-heteroatom bond formation. Alkynyl(aryl)iodonium salts, a class of hypervalent iodine reagents, are powerful electrophilic alkynylating agents. nih.gov While this typically involves alkynylation of nucleophiles, the alkyl iodide could potentially act as a precursor or a reaction partner in more complex, metal-catalyzed cross-coupling reactions where hypervalent iodine species are used as oxidants or mediators.

The table below summarizes potential transformations involving the alkyl iodide moiety of this compound with hypervalent iodine reagents, based on established reactivity patterns.

| Reaction Type | Hypervalent Iodine Reagent(s) | Potential Product/Intermediate | Reaction Principle |

| Oxidative Functionalization | Phenyliodine(III) diacetate (PIDA), IBX | γ-Hydroxylated or γ-oxo derivative | Oxidation of the C-I bond or adjacent C-H bonds. organic-chemistry.org |

| Vicinal Difunctionalization (if coupled with an alkene) | PhI(OAc)₂, N-functionalized sources | Addition of the iodo-abu moiety and a nucleophile across a double bond. | Generation of an electrophilic iodine species that activates an alkene for nucleophilic attack. nih.gov |

| C-N Bond Formation | PhI[N(SO₂R)₂]₂ | γ-Amino derivative (after displacement) | The reagent acts as a source for electrophilic amination. nih.gov |

| C-C Bond Formation (Coupling) | Aryliodonium salts | γ-Arylated derivative | The iodonium (B1229267) salt serves as an aryl group transfer agent, often in metal-catalyzed reactions. nih.gov |

This table presents potential reactions based on the known reactivity of alkyl iodides and hypervalent iodine reagents. Specific outcomes for this compound would require experimental validation.

Reactions of the Alpha-Amino Acid and Ester Moieties

Amide Bond Formation and Peptide Coupling Strategies

This compound is designed for incorporation into peptide chains via solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The core reaction is the formation of an amide (peptide) bond between its free carboxyl group (after methyl ester hydrolysis) and the N-terminal amine of a growing peptide chain, or conversely, between its deprotected α-amino group and the C-terminal carboxyl group of another peptide fragment. bachem.com

The process involves two key steps: activation of the carboxyl group and subsequent acylation of the amino group. bachem.com A variety of coupling reagents have been developed to facilitate this reaction, aiming to achieve high efficiency, suppress side reactions, and minimize racemization. bachem.comamericanpeptidesociety.orgpeptide.com

Challenges in Peptide Synthesis: The synthesis of peptides, particularly complex ones, can face several challenges:

Aggregation: Hydrophobic sequences can aggregate on the solid support, hindering reagent access and reducing coupling efficiency. americanpeptidesociety.orgmblintl.comnih.gov

Racemization: The activation of the carboxyl group of an amino acid can lead to the loss of its stereochemical integrity, a significant issue for biological activity. americanpeptidesociety.orgbiomatik.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) are used to minimize this risk. americanpeptidesociety.orgpeptide.com

Steric Hindrance: Bulky side chains, such as the gamma-iodo-butyl group in the title compound, can slow down the coupling reaction, requiring more potent coupling reagents or longer reaction times. nih.gov

Difficult Sequences: Repetitive or specific sequences of amino acids can lead to incomplete reactions and low yields. mblintl.comnih.gov

Common Peptide Coupling Reagents: The choice of coupling reagent is critical for a successful synthesis. They are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

| Reagent Class | Examples | Mechanism/Characteristics | Common Additives |

| Carbodiimides | DCC, DIC, EDC | Form an O-acylisourea intermediate. DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com | HOBt, Oxyma Pure |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Form an active OBt or OAt ester. Highly efficient but can produce carcinogenic byproducts. bachem.compeptide.com | Base (DIPEA, NMM) |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Form an active ester. Generally considered safer and very effective. HATU is particularly potent for hindered couplings. bachem.comamericanpeptidesociety.orgbiomatik.com | Base (DIPEA, NMM) |

The presence of the iodine atom in this compound is not expected to directly interfere with standard coupling chemistries, but its steric bulk may necessitate the use of stronger coupling reagents like HATU or COMU to ensure complete and efficient amide bond formation. biomatik.comcsic.es

Derivatization of the Alpha-Amino Group (beyond Fmoc deprotection)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). ub.edualtabioscience.com Once the Fmoc group is cleaved, the resulting free α-amino group is available for peptide bond formation. However, it can also be subjected to various other derivatization reactions to introduce different functionalities or protecting groups. This is particularly useful for creating specialized peptide structures or for implementing an orthogonal protection strategy where different amino groups need to be deprotected under different conditions. organic-chemistry.org

Alternative N-Protection: After Fmoc removal, the nascent amino group can be protected with an alternative group. This is a common strategy in the synthesis of complex peptides, such as branched or cyclic peptides.

| Protecting Group | Abbreviation | Cleavage Condition | Key Feature |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) nih.gov | Orthogonal to the base-labile Fmoc group. organic-chemistry.org |

| Carboxybenzyl | Cbz | Hydrogenolysis nih.gov | Orthogonal to both Fmoc and Boc groups. |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis peptide.com | Provides specific, mild deprotection conditions. |

| N,N-dimethylaminoxy carbonyl | Dmaoc | Reduction (e.g., DTT) frontiersin.org | A polar protecting group to enhance peptide solubility. frontiersin.org |

N-Alkylation: A common modification is N-methylation, which can improve a peptide's metabolic stability and conformational properties. researchgate.net A well-established method for N-methylation on a solid support is based on the work of Fukuyama and later adapted by Biron and Kessler. nih.gov This procedure involves:

Fmoc deprotection of the resin-bound amino acid.

Protection of the free amine with an o-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of the o-NBS group acidifies the N-H proton.

Alkylation (e.g., methylation with methyl iodide) of the sulfonamide nitrogen under basic conditions.

Removal of the o-NBS group with a thiol reagent.

Re-protection of the now secondary amine with the Fmoc group for continuation of SPPS. nih.gov

This strategy could be applied to the α-amino group of the gamma-iodo-abu residue after its initial incorporation into a peptide chain.

Transformations of the Methyl Ester Functionality

The methyl ester in this compound serves as a protecting group for the C-terminal carboxylic acid. nih.govmdpi.com For this amino acid to be used as the C-terminal residue in a solution-phase synthesis or to be activated for coupling to a resin for SPPS, this ester must typically be converted back to a carboxylic acid. nih.govnih.gov Furthermore, the ester functionality itself can be transformed into other chemical groups.

Hydrolysis (Saponification): The most common transformation is hydrolysis of the methyl ester to the corresponding carboxylate, which is then protonated to yield the free carboxylic acid. This reaction, known as saponification, is typically carried out under basic conditions. However, standard strong bases like sodium hydroxide (B78521) can prematurely cleave the Fmoc protecting group. nih.govnih.gov

To achieve selective ester hydrolysis while preserving the Fmoc group, milder and more specialized conditions are required. One effective method involves using calcium(II) iodide (CaI₂) as an additive with a base like sodium hydroxide in a mixed solvent system. nih.govnih.govresearchgate.net The calcium ion is thought to coordinate with the Fmoc group, shielding it from nucleophilic attack by the hydroxide ion, thus allowing for selective saponification of the methyl ester. nih.gov Another reported method uses aluminum trichloride (B1173362) and N,N-dimethylaniline. researchgate.netnih.gov

Other Transformations: The methyl ester can also be converted directly into other functional groups.

| Reaction | Reagent(s) | Product | Notes |

| Aminolysis | Ammonia or primary/secondary amine (R₂NH) | Primary, secondary, or tertiary amide | This reaction is possible but often less efficient than coupling the corresponding carboxylic acid. libretexts.org |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄), Lithium borohydride (B1222165) (LiBH₄) | Primary alcohol (-CH₂OH) | Strong reducing agents are required; NaBH₄ is typically not reactive enough to reduce esters. libretexts.org |

| Reduction to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde (-CHO) | The reaction must be carefully controlled at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org |

| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary alcohol | Two equivalents of the Grignard reagent add to the ester, forming a tertiary alcohol (after workup). libretexts.org |

These transformations would typically be performed before incorporating the amino acid into a peptide, as the required reagents are often incompatible with the functional groups present in a larger peptide chain.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. peptide.comchempep.compeptide.comaltabioscience.comuci.edu The use of Fmoc-protected amino acids is a widely adopted strategy in SPPS due to the mild conditions required for the removal of the Fmoc group, which is compatible with a wide range of sensitive functional groups. chempep.comaltabioscience.comnih.gov this compound is well-suited for incorporation into standard Fmoc-based SPPS protocols, enabling the introduction of the unique gamma-iodo-abu residue into peptidic sequences. nih.govsigmaaldrich.comnih.gov

The incorporation of non-proteinogenic amino acids like gamma-aminobutyric acid (GABA) and its derivatives into peptide sequences can significantly influence their conformational properties and biological activity. nih.govmdpi.com The presence of a gamma-amino acid residue can induce unique turn structures and alter the peptide backbone, potentially leading to enhanced stability against proteolytic degradation. nih.gov The gamma-iodo-abu residue, introduced via this compound, serves as a valuable addition to the repertoire of unnatural amino acids used in peptide engineering.

The standard SPPS cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This iterative process allows for the precise placement of the gamma-iodo-abu residue at any desired position within the peptide chain. The compatibility of the iodo-functional group with the common reagents used in Fmoc-SPPS makes this building block a practical tool for creating peptides with novel structural and functional properties. The iodine atom can serve as a heavy atom for crystallographic studies or as a reactive handle for further modifications.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule in a bioactive conformation. nih.gov The incorporation of cyclic structures or sterically demanding groups can pre-organize the peptide backbone and side chains, leading to higher receptor affinity and selectivity.

The gamma-iodo-abu residue can be utilized as a precursor for the synthesis of conformationally constrained peptidomimetics. For instance, the iodine atom can participate in intramolecular cyclization reactions, forming lactams or other cyclic structures that restrict the conformational freedom of the peptide backbone. acs.org This approach allows for the creation of novel peptide surrogates with defined three-dimensional structures. Furthermore, the gamma-iodo-abu residue itself can act as a surrogate for other amino acids, introducing unique steric and electronic properties into the peptide sequence.

Post-synthetic modification of peptides is a powerful strategy for introducing a wide range of functionalities that are not accessible through standard SPPS. nih.govacs.org The presence of a reactive handle within the peptide sequence allows for late-stage diversification, enabling the synthesis of a library of related compounds from a single peptide precursor. nih.gov The iodine atom of the gamma-iodo-abu residue is an excellent handle for such modifications.

The carbon-iodine bond can participate in a variety of chemical transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgnih.govnih.gov This allows for the attachment of various moieties, such as fluorescent probes, biotin tags, or small molecule drugs, to the peptide. nih.govbeilstein-journals.org This functionalization can be performed while the peptide is still attached to the solid support or after it has been cleaved. The ability to perform these modifications under mild conditions is crucial to avoid degradation of the peptide.

Table 1: Examples of Post-Synthetic Modifications on Halogenated Peptides

| Modification Type | Reagents and Conditions | Reference |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, alkyne | sigmaaldrich.comnih.govrsc.org5z.com |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base | nih.govrsc.org |

| Nucleophilic Substitution | Various nucleophiles (e.g., thiols, amines) | nih.govacs.org |

Construction of Diverse Unnatural Amino Acid Derivatives

Unnatural amino acids are essential tools in chemical biology and drug discovery, offering a means to probe and modulate biological processes. The synthesis of novel amino acid derivatives with unique side chains is a key area of research. This compound serves as a versatile starting material for the construction of a wide range of unnatural amino acids.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have revolutionized organic synthesis and have been successfully applied to the modification of peptides and amino acids. nih.govrsc.orgscience.gov These reactions allow for the formation of carbon-carbon bonds under mild conditions and are tolerant of a wide range of functional groups.

The iodine atom in the side chain of the gamma-iodo-abu residue is an ideal substrate for these cross-coupling reactions. By reacting peptides containing this residue with various organoboron or alkyne coupling partners, a diverse array of novel side chains can be introduced. nih.govrsc.org This approach enables the synthesis of amino acids with aromatic, heteroaromatic, or extended aliphatic side chains, significantly expanding the chemical space accessible for peptide design.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Amino Acids in Peptides

| Reaction | Catalyst System | Coupling Partner | Product | Reference |

| Suzuki-Miyaura | Pd2(dba)3 / sSPhos | Arylboronic acid | Biaryl-linked peptide | nih.gov |

| Sonogashira | Pd(OAc)2 / PPh3 | Terminal alkyne | Alkynyl-linked peptide | rsc.org5z.com |

Heterocyclic compounds are prevalent in pharmaceuticals and natural products, and the incorporation of heterocyclic moieties into amino acids can impart unique biological activities. nih.govnih.govresearchgate.netresearchgate.net The gamma-iodo-abu building block can be used as a precursor for the synthesis of various heterocyclic amino acids. nih.govnih.gov

A notable example is the synthesis of phospholyl(borane) amino acids. nih.govbeilstein-journals.org In this synthesis, the iodo group of a gamma-iodo amino ester, derived from precursors like this compound, undergoes a nucleophilic substitution reaction with a phospholide anion. This is followed by in situ complexation with borane to yield the stable phospholyl(borane) amino acid derivative. nih.govbeilstein-journals.org These novel amino acids have been shown to possess interesting fluorescent properties, with large Stokes shifts, making them promising candidates for use as fluorescent probes in biological studies. nih.govbeilstein-journals.org The synthesis is stereoselective and allows for the creation of a variety of side chains through further transformations of the phosphole ring. nih.govbeilstein-journals.org

Table 3: Synthesis of Phospholyl(borane) Amino Esters

| Iodo-amino Ester Precursor | Phospholide Anion | Product | Reference |

| Derived from L-aspartic acid | Dibenzophospholide | Dibenzophospholyl(borane) amino ester | nih.govbeilstein-journals.org |

| Derived from L-serine | Phenylphospholide | Phenylphospholyl(borane) amino ester | nih.govbeilstein-journals.org |

Q & A

Q. What are the recommended protocols for synthesizing (S)-N-Fmoc-γ-iodo-abu-ome, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Fmoc-protection of γ-iodo-aminobutyric acid (γ-I-Abu) followed by esterification. Key steps:

Fmoc Protection : React γ-I-Abu with Fmoc-Cl in a basic aqueous/organic biphasic system (e.g., NaHCO₃/dichloromethane) under nitrogen .

Methyl Ester Formation : Use thionyl chloride (SOCl₂) in methanol to esterify the carboxylic acid group .

Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Validate purity via:

- HPLC-MS : Confirm molecular ion peak ([M+H]⁺) and absence of side products.

- ¹H/¹³C NMR : Verify Fmoc-group protons (δ 7.3–7.8 ppm) and methyl ester (δ 3.6–3.8 ppm) .

Q. How should (S)-N-Fmoc-γ-iodo-abu-ome be stored to prevent degradation?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-protected vials to minimize hydrolysis and photodeiodination .

- Solvent : Dissolve in anhydrous DMSO or DMF (≤10 mM) to reduce ester hydrolysis. Avoid aqueous buffers unless used immediately .

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products like free γ-I-Abu or Fmoc-OH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for (S)-N-Fmoc-γ-iodo-abu-ome under peptide coupling conditions?

- Methodological Answer : Conflicting stability data often arise from variations in reaction conditions. To troubleshoot:

Parameter Screening : Systematically test coupling agents (e.g., HATU vs. DCC), bases (DIEA vs. NMM), and temperatures (0°C vs. RT).

Degradation Analysis : Use LC-MS to identify byproducts (e.g., deiodinated species or ester hydrolysis).

Kinetic Studies : Compare reaction rates under different conditions via time-course HPLC .

Example: A study found HATU/DIEA at 0°C minimized deiodination (<5% over 24h), while DCC/NMM at RT caused 30% degradation .

Q. What computational strategies can predict the steric and electronic effects of the γ-iodo group in peptide synthesis?

- Methodological Answer :

- Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess how the bulky γ-iodo group influences backbone dihedral angles in model peptides .

- Reactivity Prediction : Use density functional theory (DFT) to calculate transition-state energies for iodination or coupling reactions. Compare with non-iodinated analogs to identify steric bottlenecks .

Example: DFT studies revealed that the γ-iodo group increases activation energy for carbodiimide-mediated couplings by 15%, aligning with experimental yield reductions .

Q. How can researchers design experiments to evaluate the impact of γ-iodo substitution on peptide secondary structure?

- Methodological Answer :

- Circular Dichroism (CD) : Compare α-helix or β-sheet content in peptides with γ-I-Abu vs. natural residues (e.g., alanine).

- X-ray Crystallography/NMR : Resolve 3D structures to quantify steric clashes or hydrogen-bonding disruptions.

- Thermal Denaturation : Measure melting temperatures (Tm) to assess stability differences.

Example: Incorporating γ-I-Abu in a model α-helix reduced Tm by 8°C, attributed to iodine’s steric bulk .

Data Analysis and Interpretation

Q. What methodologies address discrepancies in iodinated peptide bioactivity assays?

- Methodological Answer : Bioactivity variability may stem from:

Impurity Profiles : Quantify trace deiodinated analogs (e.g., γ-H-Abu) via LC-MS and correlate with bioactivity .

Receptor Modeling : Use molecular docking (e.g., AutoDock) to assess if iodine’s electronegativity alters binding affinities.

Control Experiments : Compare activity of iodinated vs. non-iodinated peptides in parallel assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.